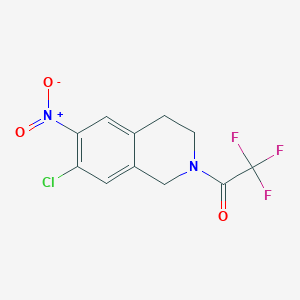

4-Chloro-2-methoxy-6-nitroaniline

Übersicht

Beschreibung

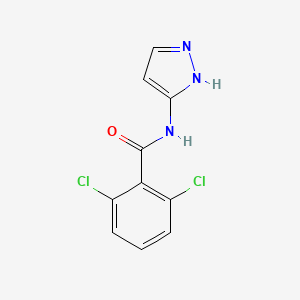

“4-Chloro-2-methoxy-6-nitroaniline” is an organic compound that has been studied for its potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .

Molecular Structure Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule has a monoclinic structure with a Pc space group, as recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions .

Chemical Reactions Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule is part of a class of organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties . These properties are important in the design of devices in communication technologies .

Physical And Chemical Properties Analysis

The “4-Chloro-2-methoxy-6-nitroaniline” molecule is thermally stable up to 115 °C . It has a molecular weight of 202.6 and a density of 1.5±0.1 g/cm3 . It is a pale-yellow to orange to yellow-brown solid .

Wissenschaftliche Forschungsanwendungen

Application 1: Nonlinear Optical Single Crystals

- Summary of Application: The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed for potential applications in optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods of Application: The 4Cl2NA was developed by a slow evaporation method at 40 °C. The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .

- Results or Outcomes: The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material. The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Application 2: Organic Single Crystals for Optical Applications

- Summary of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown for potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

- Methods of Application: The 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .

- Results or Outcomes: The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm. The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

Application 3: Molluscicidal Agent

- Summary of Application: 4-Methoxy-2-nitroaniline has been shown to act as a molluscicidal agent . Molluscicides are substances or mixtures of substances intended to kill molluscs. This is particularly useful in controlling snails and slugs in agriculture and aquaculture.

- Results or Outcomes: The use of 4-Methoxy-2-nitroaniline as a molluscicidal agent can result in the reduction or elimination of mollusc populations in the treated areas .

Application 4: Intermediate for Synthesis

- Summary of Application: 4-Methoxy-2-nitroaniline is used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds . Similarly, 4-Nitroaniline is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .

- Results or Outcomes: The use of these compounds as intermediates in synthesis processes can lead to the production of a wide range of products, including dyes, pigments, pharmaceuticals, and more .

Application 5: Hemolytic Anemia Studies

- Summary of Application: 4-Methoxy-2-nitroaniline has been used in hemolytic anemia studies . Hemolytic anemia is a condition in which red blood cells are destroyed and removed from the bloodstream before their normal lifespan is over.

- Results or Outcomes: The use of 4-Methoxy-2-nitroaniline in these studies can contribute to a better understanding of hemolytic anemia, potentially leading to improved treatments .

Application 6: Corrosion Inhibitor

- Summary of Application: 4-Nitroaniline is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals.

- Results or Outcomes: The use of 4-Nitroaniline as a corrosion inhibitor can result in the protection of materials from corrosion, extending their lifespan and maintaining their structural integrity .

Safety And Hazards

Zukünftige Richtungen

The “4-Chloro-2-methoxy-6-nitroaniline” molecule has potential applications in the field of optoelectronics, photonics, nonlinear optical, and laser technology . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds , indicating its potential for future research and development in these areas.

Eigenschaften

IUPAC Name |

4-chloro-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNYHIKKJRBLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-6-nitroaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)